molecular formula C14H13ClN2O2 B15282504 2-Chloro-N-(2-methoxybenzyl)isonicotinamide

2-Chloro-N-(2-methoxybenzyl)isonicotinamide

Cat. No.: B15282504
M. Wt: 276.72 g/mol
InChI Key: PDUUMPZSIOKPTJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxybenzyl)isonicotinamide is an organic compound that belongs to the class of isonicotinamides It is characterized by the presence of a chloro group, a methoxybenzyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxybenzyl)isonicotinamide typically involves the reaction of 2-methoxybenzylamine with 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methoxybenzyl)isonicotinamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol or methanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isonicotinamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(2-methoxybenzyl)isonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methoxybenzyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and methoxybenzyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methoxybenzyl)benzamide
  • 2-Chloro-N-(3-methoxybenzyl)isonicotinamide
  • 2-Chloro-N-(2-methoxyphenyl)isonicotinamide

Uniqueness

2-Chloro-N-(2-methoxybenzyl)isonicotinamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-19-12-5-3-2-4-11(12)9-17-14(18)10-6-7-16-13(15)8-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PDUUMPZSIOKPTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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